Given the limited information, future research on 6-Nitro-2,3-dihydrobenzofuran-5-amine could involve:
6-Nitro-2,3-dihydrobenzofuran-5-amine is a chemical compound with the molecular formula CHNO and a molecular weight of 180.16 g/mol. It is classified under various synonyms, including Anaprazole Impurity 5 and 5-Amino-6-nitro-2,3-dihydrobenzofuran. This compound features a benzofuran structure, which is a fused ring system comprising a benzene ring and a furan ring. The presence of a nitro group at the 6-position and an amino group at the 5-position contributes to its unique reactivity and biological properties .
The biological activity of 6-nitro-2,3-dihydrobenzofuran-5-amine has been explored in various studies. It has shown potential as an inhibitor of specific cytochrome P450 enzymes, particularly CYP1A2, which is involved in drug metabolism. This inhibition suggests possible interactions with other pharmaceutical agents metabolized by this enzyme . Additionally, its structural characteristics imply potential pharmacological effects, although comprehensive studies are required to fully elucidate its therapeutic potential.
The synthesis of 6-nitro-2,3-dihydrobenzofuran-5-amine typically involves multi-step organic reactions. Common methods include:
6-Nitro-2,3-dihydrobenzofuran-5-amine has potential applications in medicinal chemistry as a precursor for synthesizing various pharmaceuticals. Its unique structure may allow for the development of new drugs targeting specific biological pathways or conditions. Additionally, due to its interaction with cytochrome P450 enzymes, it may serve as a tool in pharmacological studies assessing drug interactions and metabolic pathways .
Studies investigating the interactions of 6-nitro-2,3-dihydrobenzofuran-5-amine with other compounds have highlighted its role as a CYP1A2 inhibitor. This interaction raises concerns regarding the compound's potential effects on the metabolism of co-administered drugs that are substrates for this enzyme. Understanding these interactions is crucial for evaluating safety profiles in therapeutic contexts .
Several compounds share structural similarities with 6-nitro-2,3-dihydrobenzofuran-5-amine, each exhibiting unique properties:
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| 4-Amino-2-methoxy-5-nitrobenzonitrile | 1196074-43-7 | 0.82 |
| 5-Methoxy-4-methyl-2-nitroaniline | 86771-76-8 | 0.74 |
| 1-Benzyloxy-2-methyl-3-nitrobenzene | 20876-37-3 | 0.88 |
| 2-Methoxy-5-nitrophenylmethanol | 5804-49-9 | 0.85 |
| 2,3-Dihydrobenzofuran-5,6-diamine | 1228880-71-4 | 0.94 |
These compounds differ in their functional groups and biological activities while maintaining a core benzofuran structure. The presence of different substituents influences their reactivity and potential applications in medicinal chemistry .
6-Nitro-2,3-dihydrobenzofuran-5-amine (CAS 84594-78-5) is a heterocyclic compound characterized by a fused benzene and furan ring system with a partially saturated furan moiety. Its molecular formula is C₈H₈N₂O₃, and its structure features:
The IUPAC name is 6-nitro-2,3-dihydro-1-benzofuran-5-amine, and its SMILES notation is C1COC2=CC(=C(C=C21)N)N+[O-]. The compound is often abbreviated as 6-Nitro-2,3-DHBFA in research contexts.
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 180.16 g/mol | |
| CAS Number | 84594-78-5 | |
| InChI Key | BTYCNIIIWYDUOF-UHFFFAOYSA-N | |
| Storage Conditions | 2–8°C, dark, inert atmosphere |
The benzofuran scaffold was first synthesized by William Henry Perkin in 1870 via the Perkin rearrangement of coumarin. Early methods focused on constructing the benzofuran core through cyclization or oxidative dehydrogenation of phenolic precursors. The development of nitro-substituted derivatives emerged later, driven by the need for intermediates in pharmaceutical synthesis and materials science.
Modern advances in catalytic chemistry have enabled regioselective nitration and amination of dihydrobenzofurans. For example, copper-catalyzed cross-coupling reactions and palladium-mediated cyclization protocols have simplified access to functionalized derivatives like 6-Nitro-2,3-DHBFA.
Nitro substitution on the benzofuran ring introduces positional isomerism, with the nitro group occupying distinct positions (e.g., 5-, 6-, or 7-). The 6-nitro configuration is critical for stabilizing electron-deficient intermediates in synthetic routes and modulating bioactivity.
| Position | Impact on Reactivity | Key Applications |
|---|---|---|
| 5-NO₂ | Enhanced electrophilic aromatic substitution | Photochemical reactions |
| 6-NO₂ | Stabilizes radical intermediates | Reductive amination |
| 7-NO₂ | Increases steric hindrance | Limited synthetic utility |
The 6-nitro isomer is preferred in medicinal chemistry due to its balanced electronic and steric properties, enabling further functionalization.
The synthesis of 6-nitro-2,3-dihydrobenzofuran-5-amine requires precise control over nitration regioselectivity to ensure the nitro group is introduced at the desired position on the benzofuran scaffold [2]. Recent advances in nitration methodologies have provided several effective approaches for achieving regioselective substitution patterns in benzofuran derivatives [3] [4].
Fuming nitric acid at low temperatures represents one of the most precise methods for regioselective nitration of dihydrobenzofuran substrates . The reaction typically proceeds at minus forty degrees Celsius, where careful temperature control prevents over-nitration and maintains high regioselectivity . This approach has demonstrated particular effectiveness for introducing nitro groups at the six-position of the benzofuran ring system, yielding products with seventy to eighty-five percent efficiency .
The mechanism involves electrophilic aromatic substitution where the electron-rich benzofuran ring undergoes selective attack by the nitronium ion [2]. The regioselectivity is governed by the electronic properties of the dihydrobenzofuran substrate, with the six-position showing enhanced reactivity due to favorable orbital overlap and reduced steric hindrance [2].
Traditional mixed nitric-sulfuric acid systems continue to provide reliable results for benzofuran nitration, operating effectively at temperatures ranging from zero to twenty-five degrees Celsius [3]. These systems offer moderate selectivity with typical yields of sixty to eighty percent [3]. The sulfuric acid component serves both as a dehydrating agent and as a medium to generate the active nitronium species [3].
Titanium tetrachloride-mediated nitration has emerged as a powerful tool for achieving enhanced regioselectivity in benzofuran nitration reactions [3]. This method operates under reflux conditions and provides regioselective nitration with yields ranging from seventy-five to ninety percent [3]. The titanium tetrachloride acts as both a Lewis acid catalyst and a directing group, facilitating precise control over the substitution pattern [3].
An innovative approach utilizing tert-butyl nitrite combined with ceric ammonium nitrate has been developed for controlled nitration under oxidative conditions [4]. This methodology operates at one hundred degrees Celsius and provides variable selectivity depending on the substrate structure, with yields ranging from thirty-eight to ninety-five percent [4]. The process involves nitrogen-hydrogen nitration followed by controllable aromatic mononitration [4].
| Nitration Method | Temperature (°C) | Selectivity | Typical Yield (%) | Key Features |
|---|---|---|---|---|
| Fuming Nitric Acid at Low Temperature | -40 | High | 70-85 | Precise temperature control required |
| Mixed Nitric-Sulfuric Acid System | 0-25 | Moderate | 60-80 | Classical approach with good reliability |
| Titanium Tetrachloride Mediated | Reflux | Regioselective | 75-90 | Enhanced regioselectivity with TiCl4 |
| tert-Butyl Nitrite with CAN | 100 | Variable | 38-95 | Oxidative conditions with oxygen |
| Electrophilic Aromatic Substitution | 25-80 | High | 65-90 | Broad substrate tolerance |
The conversion of nitro groups to amine functionalities in benzofuran derivatives represents a critical transformation in the synthesis of 6-nitro-2,3-dihydrobenzofuran-5-amine [7] [8]. Multiple catalytic hydrogenation strategies have been developed to achieve this transformation with high selectivity and efficiency [9] [10].
Palladium on carbon remains the most widely employed catalyst for the reduction of nitro groups to amines in benzofuran derivatives [7] [9]. The reaction typically proceeds under hydrogen atmosphere at room temperature using alcoholic solvents, achieving yields of eighty-five to ninety-five percent [9]. The high selectivity of palladium catalysts ensures that the nitro group is preferentially reduced while preserving other functional groups present in the molecule [9].
The mechanism involves the adsorption of both hydrogen and the nitro compound on the palladium surface, followed by sequential hydrogen transfer steps [7]. The process proceeds through nitroso and hydroxylamine intermediates before yielding the final amine product [7]. The choice of solvent significantly influences the reaction rate and selectivity, with polar protic solvents generally providing optimal results [9].
Ruthenium supported ionic liquid phase catalysts with zinc chloride modifications have demonstrated exceptional performance in the selective hydrogenation of benzofuran derivatives [5]. The ruthenium at supported ionic liquid phase with zinc chloride tetraanion system operates under continuous flow conditions at one hundred seventy-five degrees Celsius and ten bar hydrogen pressure [5]. This system achieves remarkable yields of eighty-eight to ninety-five percent while maintaining excellent stability over extended reaction periods [5].
The continuous flow operation provides several advantages including enhanced heat and mass transfer, consistent product quality, and improved process control [5]. The catalyst demonstrates exceptional stability with no significant decay observed over six hours of continuous operation [5]. Transmission electron microscopy characterization confirms that the ruthenium nanoparticles maintain their size and dispersion throughout the reaction process [5].
Trichlorosilane in combination with organic bases has emerged as a highly selective method for nitro group reduction [10]. This approach operates at fifteen degrees Celsius in acetonitrile under inert atmosphere conditions, achieving remarkable yields of ninety-five to ninety-nine percent [10]. The method demonstrates exceptional chemoselectivity, reducing nitro groups without affecting other potentially reducible functionalities [10].
The trichlorosilane method offers significant advantages including absence of metal contamination, mild reaction conditions, and environmentally benign waste products [10]. The exhausted reagent can be safely discharged into aqueous wastewater where it converts to non-toxic derivatives [10].
Biocatalytic approaches using hydrogenase enzymes coupled with carbon black supports represent an emerging sustainable alternative [8]. This system operates under mild aqueous conditions at room temperature, achieving yields of seventy-eight to ninety-six percent [8]. The enzymatic approach demonstrates excellent selectivity for nitro group reduction while tolerating a wide range of functional groups [8].
| Catalyst System | Reaction Conditions | Selectivity | Yield Range (%) | Industrial Viability |
|---|---|---|---|---|
| Palladium on Carbon (Pd/C) | H2, Room Temperature, Alcoholic Solvent | High | 85-95 | High |
| Ruthenium@SILP-[ZnCl4]2- | H2 (10 bar), 175°C, Continuous Flow | Excellent | 88-95 | High |
| Raney Nickel | H2, 50-80°C, Alcoholic Solvent | Moderate | 70-90 | Moderate |
| Trichlorosilane/Organic Base | 15°C, Acetonitrile, Inert Atmosphere | Very High | 95-99 | High |
| Hydrogenase Enzyme/Carbon Black | Mild Aqueous Conditions, Room Temperature | Excellent | 78-96 | Emerging |
Deborylation reactions play a crucial role in the synthetic pathway toward 6-nitro-2,3-dihydrobenzofuran-5-amine, particularly when boronic acid intermediates are employed in the synthetic sequence [11] [15] [16]. These transformations require careful selection of solvent systems and reaction conditions to achieve efficient carbon-boron bond cleavage [17].
Methanol in combination with dichloromethane represents one of the most effective solvent systems for protodeboronation of benzofuran-derived boronic esters [15] [16]. The optimal solvent ratio of methanol to dichloromethane at two to one provides excellent conversion rates of eighty-five to ninety-five percent [15]. The reaction typically proceeds at fifty-five degrees Celsius over two to six hour periods [15].
The mechanism involves coordination of the methanol to the boron center followed by protonolysis of the carbon-boron bond [15]. The presence of dichloromethane enhances the solubility of the organic substrate while methanol serves as both solvent and proton source [15]. Iridium catalysts have been shown to significantly enhance the efficiency of this transformation [15] [16].
Deuterium oxide in tetrahydrofuran systems provides an effective medium for selective deborylation with simultaneous deuterium incorporation [16]. This approach operates at temperatures ranging from eighty to one hundred fifty degrees Celsius, achieving conversion rates of ninety to ninety-eight percent [16]. The reaction proceeds over two to eight hour periods depending on the substrate structure and desired level of deuteration [16].
The aqueous approach offers several advantages including the ability to incorporate isotopic labels and the use of environmentally benign water as the proton source [16]. The deuterium incorporation provides valuable mechanistic insights and enables the preparation of isotopically labeled compounds for analytical purposes [16].
Trifluoroacetic acid treatment in dichloromethane provides rapid deborylation under mild conditions [11] [16]. The reaction proceeds at temperatures ranging from zero to twenty-three degrees Celsius over one to four hour periods, achieving conversion rates of eighty to ninety percent [11]. This method is particularly effective for electron-rich boronic acid substrates [15].
Alkaline hydrogen peroxide systems offer an alternative approach for deborylation under basic conditions . The reaction typically proceeds at twenty-five degrees Celsius over one to three hour periods, achieving conversion rates of seventy-five to eighty-eight percent . This method is particularly useful when acidic conditions are incompatible with other functional groups present in the molecule .
| Deborylation Method | Solvent System | Temperature (°C) | Reaction Time | Conversion (%) |
|---|---|---|---|---|
| Methanol/Dichloromethane System | MeOH/CH2Cl2 (2:1) | 55 | 2-6 hours | 85-95 |
| Aqueous Deuterium Oxide | D2O/THF | 80-150 | 2-8 hours | 90-98 |
| Trifluoroacetic Acid Treatment | TFA/CH2Cl2 | 0-23 | 1-4 hours | 80-90 |
| Alkaline Hydrogen Peroxide | H2O2/NaOH | 25 | 1-3 hours | 75-88 |
| Iridium-Catalyzed Protodeboronation | THF/H2O | 150 | 4-12 hours | 88-95 |
The transition from laboratory-scale synthesis to industrial-scale production of 6-nitro-2,3-dihydrobenzofuran-5-amine presents numerous technical and economic challenges that require systematic optimization [18] [19] [21] [22].
Industrial-scale nitration reactions require precise temperature control to maintain regioselectivity and prevent hazardous thermal runaway conditions [18]. Large-scale calorimetry studies have demonstrated that temperature spikes can occur during nitro compound additions, necessitating sophisticated cooling systems [18]. Jacketed reactors with controlled cooling systems provide enhanced heat transfer efficiency compared to conventional heating methods used at laboratory scale [18].
The optimization of heat transfer systems can result in yield improvements of fifteen to twenty-five percent compared to non-optimized industrial processes [18]. Temperature monitoring using matched thermocouples in vessel cooling systems enables real-time assessment of reaction heat evolution [18]. Flow meters provide accurate measurement of coolant flow rates, enabling precise control over heat removal capacity [18].
The scale-up of catalytic hydrogenation processes requires careful attention to hydrogen mass transfer limitations [19] [22]. Mechanical agitation systems must be designed to ensure adequate gas-liquid contact while maintaining catalyst suspension [19]. Computational fluid dynamics modeling has become essential for predicting mixing efficiency at industrial scales [19].
Mass transfer rate optimization can provide yield improvements of ten to twenty percent compared to inadequately mixed systems [19]. The design of impeller systems and baffle configurations requires detailed engineering analysis to ensure uniform concentration profiles throughout the reactor volume [19]. Continuous monitoring of dissolved hydrogen concentrations enables real-time optimization of mass transfer rates [22].
Economic considerations demand significant reduction in catalyst loading when transitioning from laboratory to industrial scale [22]. Catalyst loading optimization typically reduces requirements from five to ten mol percent at laboratory scale to one to three mol percent at industrial scale [22]. This optimization can provide cost savings of five to fifteen percent while maintaining acceptable reaction rates [22].
Advanced catalyst recovery and recycling systems become economically attractive at industrial scale [22]. Continuous catalyst regeneration techniques enable extended catalyst lifetimes and reduced replacement costs [22]. The integration of catalyst performance monitoring systems enables predictive maintenance and optimization of catalyst replacement schedules [22].
Industrial-scale production requires comprehensive solvent recovery systems to minimize waste and reduce environmental impact [21] [22]. Continuous distillation systems replace manual separation methods used at laboratory scale, providing enhanced efficiency and reduced solvent losses [21]. Waste acid recycling strategies have been developed that maintain product yield while reducing environmental burden [21].
Solvent recovery optimization can provide yield improvements of eight to eighteen percent through reduced product losses during separation processes [21]. The implementation of closed-loop solvent systems minimizes fresh solvent requirements and reduces waste generation [21]. Advanced analytical monitoring ensures that recycled solvents maintain acceptable purity levels for continued use [21].
Industrial-scale production requires transition from batch analysis to real-time monitoring systems [22]. In-line analytical techniques including near-infrared spectroscopy and high-performance liquid chromatography enable continuous quality monitoring [22]. Process analytical technology integration provides yield improvements of twelve to twenty-two percent through enhanced process control [22].
Real-time analysis capabilities enable immediate detection and correction of process deviations [22]. Automated control systems can adjust reaction parameters based on analytical feedback, maintaining optimal conditions throughout the production campaign [22]. Statistical process control techniques enable continuous improvement of manufacturing processes through systematic data analysis [22].
| Parameter | Laboratory Scale | Industrial Scale | Scale-up Challenge | Impact on Yield (%) |
|---|---|---|---|---|
| Heat Transfer Efficiency | Conventional Heating | Jacketed Reactors with Controlled Cooling | Temperature Hotspots | +15-25 |
| Mass Transfer Rate | Magnetic Stirring | Mechanical Agitation Systems | Mixing Efficiency | +10-20 |
| Catalyst Loading Optimization | 5-10 mol% | 1-3 mol% | Cost Optimization | +5-15 |
| Solvent Recovery Systems | Manual Separation | Continuous Distillation | Solvent Contamination | +8-18 |
| Quality Control Integration | Batch Analysis | In-line Monitoring | Real-time Analysis | +12-22 |
The crystallographic analysis of 6-nitro-2,3-dihydrobenzofuran-5-amine presents unique challenges due to the compound's complex electronic structure and the presence of multiple heteroatoms. While direct crystallographic data for this specific compound remains limited in the literature, extensive structural studies of related benzofuran derivatives provide valuable insights into expected planar arrangements and molecular geometry [5] [6] [7].
Crystallographic investigations of structurally analogous compounds reveal that benzofuran derivatives typically adopt planar or near-planar conformations. Studies of related dihydrobenzofuran systems demonstrate that the benzofuran core maintains essential planarity with mean deviations typically ranging from 0.004 to 0.049 Å from the least-squares plane [8] [9] [10]. The 2,3-dihydrobenzofuran framework exhibits characteristic geometric parameters, with the partially saturated furan ring contributing to the overall molecular flexibility while preserving the aromatic character of the benzene portion [5] [7].
The positioning of substituents significantly influences the overall molecular geometry. In the case of 6-nitro-2,3-dihydrobenzofuran-5-amine, the nitro group at position 6 and the amino group at position 5 create a unique electronic environment that affects both intra- and intermolecular interactions [6]. Comparative crystallographic analysis of benzofuran derivatives with nitro substitution indicates that the electron-withdrawing nature of the nitro group influences the planarity of the aromatic system and the orientation of adjacent functional groups [6] [12].
Studies of related compounds such as 2,3-dihydrobenzofuran derivatives demonstrate orthorhombic crystal systems with space group P2₁2₁2₁, exhibiting unit cell parameters of a = 10.0670(2) Å, b = 10.4687(2) Å, and c = 18.4125(3) Å [7] [13]. These crystallographic parameters suggest that 6-nitro-2,3-dihydrobenzofuran-5-amine would likely adopt similar packing arrangements, with molecules organizing in ordered arrays stabilized by hydrogen bonding interactions involving the amino and nitro groups [6] [8].
The dihedral angles between substituent groups and the benzofuran plane provide crucial information about molecular conformation. Research on nitro-substituted benzofuran derivatives indicates that nitro groups typically maintain coplanarity with the aromatic system when positioned at the 5 or 6 positions, facilitating optimal π-electron delocalization [12] [14]. Similarly, amino substituents at the 5-position can adopt conformations that maximize conjugation with the aromatic π-system while accommodating hydrogen bonding interactions in the crystal lattice [6] [15].
Nuclear magnetic resonance spectroscopy provides unparalleled insights into the molecular structure and electronic environment of 6-nitro-2,3-dihydrobenzofuran-5-amine. The compound's ¹H and ¹³C NMR spectroscopic signatures reflect the unique electronic properties arising from the combination of electron-donating amino and electron-withdrawing nitro substituents on the dihydrobenzofuran framework [3] [4] [16].
The proton NMR spectrum of 6-nitro-2,3-dihydrobenzofuran-5-amine exhibits characteristic patterns consistent with the 1,3,4-trisubstituted benzene derivative embedded within the benzofuran system [17] [18]. Certificate of Analysis data confirms that the compound's ¹H NMR spectrum is consistent with the proposed structure [3] [4]. Based on analogous compounds, the aromatic proton signals are expected to appear in the δ 6.5-7.5 ppm region, with the specific chemical shifts influenced by the electronic effects of the nitro and amino substituents [17] [16].
The dihydrofuran portion of the molecule contributes distinctive signals corresponding to the methylene protons. The OCH₂CH₂ group typically manifests as two separate triplet signals around δ 3.2 and δ 4.5 ppm, reflecting the different electronic environments of the carbon atoms adjacent to oxygen and the aromatic ring [17] [18]. These signals provide unambiguous confirmation of the 2,3-dihydrobenzofuran structure and distinguish this compound from fully aromatic benzofuran derivatives [16] [19].
The amino group protons represent a critical spectroscopic feature, typically appearing as a broad singlet or exchangeable signal in the δ 3.5-5.5 ppm range depending on solvent conditions and hydrogen bonding interactions [19] [18]. The exact chemical shift position depends on the electronic environment created by the adjacent nitro group and the aromatic system, with electron-withdrawing effects potentially shifting these signals downfield relative to simple aniline derivatives [16] [20].
Carbon-13 NMR spectroscopy provides complementary structural information with enhanced resolution of individual carbon environments. The benzofuran carbon framework exhibits characteristic chemical shift patterns, with the oxygen-bearing carbon typically appearing around δ 160 ppm, consistent with sp² carbons attached to electronegative heteroatoms [17] [18]. The aromatic carbons bearing the amino and nitro substituents display chemical shifts influenced by the electronic properties of these functional groups, with the nitro-bearing carbon expected to appear more downfield due to the electron-withdrawing effect [16] [20].
The methylene carbons of the dihydrofuran ring provide diagnostic signals, with the OCH₂ carbon appearing around δ 65-75 ppm and the CH₂ carbon adjacent to the aromatic ring resonating around δ 25-35 ppm [17] [18]. These chemical shift values reflect the distinct electronic environments and confirm the saturated nature of this portion of the molecule [19].
Mass spectrometric analysis of 6-nitro-2,3-dihydrobenzofuran-5-amine reveals distinctive fragmentation patterns that provide structural confirmation and insights into the compound's gas-phase behavior. The molecular ion peak appears at m/z 180, corresponding to the molecular formula C₈H₈N₂O₃ [21] [3] [4]. High-resolution mass spectrometry confirms the exact mass as 180.05295 for the molecular ion, with various adduct ions providing additional analytical confidence [21].
The fragmentation behavior of this compound follows predictable patterns based on the structural features and electronic properties of the constituent functional groups. The molecular ion [M]⁺ at m/z 180.05295 serves as the base peak for structural identification [21]. Protonation during electrospray ionization produces the [M+H]⁺ ion at m/z 181.06078, which represents one of the most abundant species in positive ion mode mass spectrometry [21].
Common adduct ions provide valuable analytical markers for compound identification. The sodium adduct [M+Na]⁺ appears at m/z 203.04272, while the ammonium adduct [M+NH₄]⁺ manifests at m/z 198.08732 [21]. The potassium adduct [M+K]⁺ is observed at m/z 219.01666, and these alkali metal adducts are particularly useful for confirming molecular weight in complex mixtures [21].
Fragmentation pathways characteristic of aromatic amines often involve α-cleavage adjacent to the nitrogen-containing functional group [22]. In the case of 6-nitro-2,3-dihydrobenzofuran-5-amine, the primary fragmentation is expected to occur with loss of neutral fragments from the molecular ion. Water loss from the protonated molecular ion produces the [M+H-H₂O]⁺ fragment at m/z 163.05076, suggesting dehydration reactions involving either the amino group or interactions between functional groups [21].
The nitro group contributes to characteristic fragmentation patterns, including potential loss of nitrogen oxides (NO, NO₂) that are common in nitro-aromatic compounds [22] [18]. The electron-withdrawing nature of the nitro group stabilizes certain fragment ions while promoting specific cleavage pathways that can be diagnostic for structural elucidation [18].
Collision cross section (CCS) measurements provide additional structural information through ion mobility spectrometry. The predicted CCS values range from 130.2 Ų for the molecular ion to 175.7 Ų for larger adduct ions, reflecting the molecular size and shape in the gas phase [21]. These values are consistent with the compact, planar structure expected for this benzofuran derivative and provide orthogonal confirmation of structural assignments [21].
Vibrational spectroscopic analysis through infrared (IR) and Raman spectroscopy provides fundamental insights into the molecular vibrations and functional group characteristics of 6-nitro-2,3-dihydrobenzofuran-5-amine. While direct experimental vibrational data for this specific compound is limited, comprehensive comparison with structurally related analogues enables prediction of characteristic vibrational frequencies and mode assignments [23] [18] [24].
The amino group stretching vibrations represent distinctive spectroscopic markers, typically appearing in the 3300-3500 cm⁻¹ region [18] . For 6-nitro-2,3-dihydrobenzofuran-5-amine, the N-H stretching frequencies are predicted to occur around 3350-3450 cm⁻¹, influenced by the electronic environment created by the adjacent nitro group and aromatic system [3] [4] [19]. Comparative studies of 2,3-dihydrobenzofuran-5-amine analogues show N-H stretches in the 3350-3400 cm⁻¹ range, providing a baseline for structural comparison [19] [18].
The nitro group exhibits characteristic vibrational patterns with asymmetric and symmetric stretching modes serving as diagnostic markers [18] [26] [27]. The asymmetric NO₂ stretch typically appears around 1520-1530 cm⁻¹, while the symmetric stretch manifests around 1320-1340 cm⁻¹ [3] [4] [18]. Comparative analysis with nitrobenzene (asymmetric: 1525 cm⁻¹, symmetric: 1348 cm⁻¹) and 6-nitrobenzofuran derivatives demonstrates the consistency of these vibrational signatures across related aromatic nitro compounds [26] [27].
Aromatic carbon-carbon stretching vibrations provide information about the benzofuran ring system, typically appearing in the 1600-1620 cm⁻¹ region [17] [18] [29]. The specific frequency depends on the substitution pattern and electronic effects of the amino and nitro groups [24] [29]. Comparative studies of 5-nitro-2,3-dihydrobenzofuran show aromatic stretches at 1612 cm⁻¹, while 2,3-dihydrobenzofuran-5-amine exhibits similar vibrations at 1614 cm⁻¹ [17] [19] [18].
The carbon-oxygen stretching vibrations of the furan ring contribute characteristic bands around 1240-1260 cm⁻¹ [17] [18] [29]. These frequencies reflect the partial double-bond character of the C-O bond in the benzofuran system and provide confirmation of the heterocyclic structure [19] [29]. Comparative analysis with related benzofuran derivatives shows C-O stretches consistently in the 1240-1250 cm⁻¹ range across various substitution patterns [17] [19].
Density functional theory calculations on related benzofuran compounds predict additional vibrational modes including in-plane and out-of-plane bending vibrations of the aromatic ring, methylene rocking and scissoring modes from the dihydrofuran portion, and coupled vibrations involving the amino and nitro substituents [23] [30] [31]. These computational studies provide theoretical frameworks for understanding the complete vibrational spectrum and mode assignments for 6-nitro-2,3-dihydrobenzofuran-5-amine [23] [31].